molecular formula C15H12FNO4 B3611619 3-fluorobenzyl 4-methyl-3-nitrobenzoate

3-fluorobenzyl 4-methyl-3-nitrobenzoate

Cat. No.: B3611619
M. Wt: 289.26 g/mol
InChI Key: BIZPLPHWKBTBHY-UHFFFAOYSA-N
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Description

3-Fluorobenzyl 4-methyl-3-nitrobenzoate is an aromatic ester featuring a benzyl group substituted with a fluorine atom at the 3-position and a nitro group at the 3-position on the benzoate moiety, along with a methyl group at the 4-position. The 3-fluorobenzyl group enhances lipophilicity, while the nitro group contributes to electrophilic reactivity, making this compound a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(3-fluorophenyl)methyl 4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-10-5-6-12(8-14(10)17(19)20)15(18)21-9-11-3-2-4-13(16)7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZPLPHWKBTBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The uniqueness of 3-fluorobenzyl 4-methyl-3-nitrobenzoate becomes evident when compared to analogs with modified substituent positions or functional groups. Key comparisons include:

Table 1: Structural Comparison with Analogous Compounds
Compound Name Structural Features Key Differences from Target Compound
Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate Bromo and benzyloxy groups at positions 3 and 4 Replaces nitro and methyl groups with bromo and ether linkages; alters electrophilicity and steric bulk.
4-Fluoro-3-nitrobenzamide Carboxylic acid replaced with amide group Reduced ester reactivity; potential for hydrogen bonding due to amide.
Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate Hydroxy group at position 4 instead of methyl Increased polarity; potential for oxidative degradation.
3-Fluorobenzyl chloride Chlorine instead of benzoate ester Higher reactivity as an alkylating agent; precursor for ester synthesis.
4-Chloro-3-nitrobenzoic acid Carboxylic acid instead of ester; chlorine at position 4 Alters solubility and acidity; limited lipophilicity.

Impact of Substituent Positioning

  • Nitro Group Position : The 3-nitro group in the target compound creates a strong electron-withdrawing effect, enhancing reactivity toward nucleophilic aromatic substitution compared to analogs like 4-nitrobenzoic acid derivatives .
  • Fluorine Placement : The 3-fluorobenzyl group provides meta-directed electronic effects, contrasting with 4-fluorobenzyl chloride (para-substitution), which exhibits distinct steric and electronic profiles .
  • Methyl vs.
Table 2: Comparative Bioactivity and Reactivity
Compound Name Reactivity Profile Biological Activity
3-Fluorobenzyl 4-methyl-3-nitrobenzoate High electrophilicity due to nitro group; stable ester linkage Potential antimicrobial and enzyme inhibitory activity (inferred from nitro-aromatic analogs) .
4-Fluoro-3-nitrobenzamide Moderate electrophilicity; hydrogen-bonding capability Antimycobacterial activity due to amide-mediated target interactions.
Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate Bromine enhances halogen bonding; ether linkage increases rigidity Used in agrochemical synthesis; limited direct bioactivity data.
3-Fluorobenzyl chloride High alkylation potential; reactive chlorine atom Intermediate in drug synthesis; no intrinsic bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluorobenzyl 4-methyl-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
3-fluorobenzyl 4-methyl-3-nitrobenzoate

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